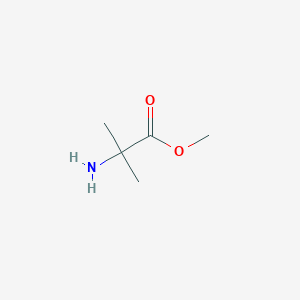

Methyl 2-amino-2-methylpropanoate

Description

Properties

IUPAC Name |

methyl 2-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMZHEECHJWHZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13257-67-5 | |

| Record name | Methyl 2-amino-2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 2-amino-2-methylpropanoate: A Senior Application Scientist's In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 2-amino-2-methylpropanoate, a non-proteinogenic α-amino acid ester, serves as a crucial building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Its gem-dimethyl substitution provides unique conformational constraints, making it a valuable component in drug design. This guide provides a comprehensive overview of the principal synthetic routes to this important molecule, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the methodologies to aid researchers in selecting the most suitable approach for their specific needs.

Introduction: The Significance of this compound

This compound, also known as the methyl ester of α-aminoisobutyric acid (Aib), is a derivative of the naturally occurring amino acid alanine.[1] Its key structural feature, the two methyl groups on the α-carbon, imparts significant steric hindrance. This unique characteristic plays a crucial role in influencing the secondary structure of peptides, promoting helical conformations.[2] Consequently, this compound and its parent amino acid are of great interest in the development of novel therapeutics, including enzyme inhibitors and receptor ligands, where precise conformational control is paramount. This guide will explore the most reliable and commonly employed methods for its synthesis, providing the necessary detail for practical application in a research and development setting.

Synthetic Pathways: A Comparative Overview

The synthesis of this compound can be broadly approached via three primary routes, each with its own set of advantages and disadvantages. The choice of method often depends on factors such as starting material availability, desired scale, and laboratory capabilities.

| Synthetic Route | Starting Materials | Key Intermediates | Primary Advantages | Primary Disadvantages |

| Strecker Synthesis | Acetone, Ammonia, Cyanide Source | α-aminonitrile | Cost-effective, readily available starting materials. | Use of highly toxic cyanide, can be lengthy. |

| Bucherer-Bergs Reaction | Acetone, KCN, (NH₄)₂CO₃ | 5,5-dimethylhydantoin | Good yields, avoids direct handling of HCN gas. | Multi-step process, requires hydantoin hydrolysis. |

| Direct Esterification | 2-amino-2-methylpropanoic acid, Methanol | None | Straightforward final step if the amino acid is available. | Availability and cost of the starting amino acid. |

Route 1: The Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes or ketones.[3] For this compound, the synthesis commences with acetone.

Mechanistic Rationale

The reaction proceeds in two main stages. First, acetone reacts with ammonia to form an imine, which is then attacked by a cyanide nucleophile to yield an α-aminonitrile. The subsequent hydrolysis of the nitrile group affords the corresponding α-amino acid, 2-amino-2-methylpropanoic acid. This amino acid is then esterified to yield the final product. The use of a ketone as a starting material leads to the formation of an α,α-disubstituted amino acid.[4]

Detailed Experimental Protocol

Step 1: Synthesis of 2-Amino-2-methylpropanoic Acid via Strecker Reaction

-

Reaction Setup: In a well-ventilated fume hood, a solution of ammonium chloride (NH₄Cl) in water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Addition of Acetone: Acetone is added to the cooled ammonium chloride solution with continuous stirring.

-

Cyanide Addition: A solution of sodium cyanide (NaCN) in water is added dropwise to the reaction mixture, ensuring the temperature is maintained below 10°C.

-

Reaction Progression: The mixture is stirred for several hours at room temperature to allow for the formation of the α-aminonitrile.

-

Hydrolysis: The α-aminonitrile intermediate is hydrolyzed by the addition of a strong acid (e.g., concentrated HCl) and heating the mixture under reflux for several hours.

-

Work-up and Isolation: The reaction mixture is cooled, and the crude 2-amino-2-methylpropanoic acid is isolated. Purification can be achieved by recrystallization.

Step 2: Fischer Esterification

This step will be detailed in Route 3, as it is common to all pathways where the amino acid is an intermediate.

Route 2: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction provides an alternative route to α,α-disubstituted amino acids, starting from a ketone and proceeding through a hydantoin intermediate.[5] This method is often favored for its good yields and avoidance of handling hydrogen cyanide gas directly.[6]

Mechanistic Rationale

In this multi-component reaction, acetone condenses with potassium cyanide and ammonium carbonate. The reaction proceeds through the formation of a cyanohydrin, which then reacts with ammonia and carbon dioxide (from the decomposition of ammonium carbonate) to form a hydantoin ring system. This stable intermediate, 5,5-dimethylhydantoin, is then isolated and subsequently hydrolyzed under basic or acidic conditions to yield the desired 2-amino-2-methylpropanoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 5,5-Dimethylhydantoin

-

Reaction Setup: In a round-bottom flask, combine acetone, potassium cyanide (KCN), and ammonium carbonate ((NH₄)₂CO₃) in a mixture of ethanol and water.

-

Heating: The mixture is heated to approximately 60-70°C with stirring in a well-ventilated fume hood. The reaction is typically maintained at this temperature for several hours.

-

Isolation of Hydantoin: Upon cooling, the 5,5-dimethylhydantoin often crystallizes from the reaction mixture. The crude product is collected by filtration and can be recrystallized from water or ethanol to improve purity. A yield of around 80-85% can be expected.

Step 2: Hydrolysis of 5,5-Dimethylhydantoin

-

Reaction Setup: The purified 5,5-dimethylhydantoin is suspended in water in a pressure vessel.

-

Base Hydrolysis: A strong base, such as barium hydroxide (Ba(OH)₂) or sodium hydroxide (NaOH), is added to the suspension.

-

Heating: The vessel is sealed and heated to a temperature typically ranging from 140 to 180°C for several hours to drive the hydrolysis.

-

Work-up: After cooling, the reaction mixture is treated with a calculated amount of sulfuric acid to precipitate the barium as barium sulfate, which is then removed by filtration. The filtrate containing the amino acid is then further purified. Alternatively, if NaOH is used, the solution is acidified to precipitate the amino acid.

Step 3: Fischer Esterification

The resulting 2-amino-2-methylpropanoic acid is esterified as described in Route 3.

Route 3: Direct Fischer Esterification

If 2-amino-2-methylpropanoic acid is commercially available or has been synthesized via one of the preceding routes, the final step is a direct esterification. The Fischer esterification is a classic and cost-effective method for this transformation, particularly on a larger scale.[2][7][8]

Mechanistic Rationale

The Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[9] The reaction is typically driven to completion by using a large excess of the alcohol (methanol in this case) and/or by removing the water that is formed as a byproduct.[2][7] The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the elimination of a water molecule lead to the formation of the ester.

Detailed Experimental Protocol

-

Reaction Setup: Suspend 2-amino-2-methylpropanoic acid in a large excess of methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Catalyst Addition: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or pass dry hydrogen chloride (HCl) gas through the solution. An alternative is the use of thionyl chloride (SOCl₂), which reacts with methanol to form HCl in situ.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Work-up: Cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in water and neutralize the acid with a base such as sodium carbonate or ammonia solution.

-

Extraction: Extract the aqueous solution with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure this compound.

Purification and Characterization

Regardless of the synthetic route chosen, the final product must be rigorously purified and characterized to ensure it meets the standards required for research and drug development.

-

Purification:

-

Distillation: Given that this compound is a liquid at room temperature, vacuum distillation is an effective method for purification on a larger scale.

-

Column Chromatography: For smaller scales or to remove impurities with similar boiling points, silica gel column chromatography is a suitable technique.

-

-

Characterization (A Self-Validating System):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The ¹H NMR spectrum should show a singlet for the two equivalent α-methyl groups, a singlet for the methyl ester protons, and a broad singlet for the amine protons. The ¹³C NMR will show distinct signals for the quaternary α-carbon, the methyl carbons, the ester carbonyl carbon, and the methoxy carbon.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorptions for the N-H stretch of the primary amine, C-H stretches of the alkyl groups, and a strong C=O stretch for the ester carbonyl group.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[1]

-

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The Strecker and Bucherer-Bergs syntheses offer cost-effective routes from simple starting materials, while direct esterification is a straightforward option if the parent amino acid is readily available. The choice of synthesis will ultimately be guided by the specific requirements of the research, including scale, cost, and safety considerations. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers and drug development professionals can confidently produce this valuable building block for their advanced applications.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wikipedia. 2-Aminoisobutyric acid. [Link]

-

Wikipedia. Strecker amino acid synthesis. [Link]

-

Organic Syntheses. 5,5-Dimethylhydantoin. [Link]

-

MDPI. Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. [Link]

-

Chemistry Steps. Fischer Esterification. [Link]

-

Wikipedia. Bucherer–Bergs reaction. [Link]

-

Kralj, M. et al. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules2021 , 26(15), 4587. [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]

-

Doc Brown's Chemistry. Advanced Organic Chemistry: 13C NMR spectrum of 2-methylpropanoic acid. [Link]

-

Organic Syntheses. ε-AMINOCAPROIC ACID. [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. [Link]

-

MDPI. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. [Link]

-

PMC. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. [Link]

-

MiMeDB. Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). [Link]

-

Master Organic Chemistry. The Strecker Synthesis of Amino Acids. [Link]

-

ResearchGate. Syntheses of the (±)‐, (+)‐, and (−)‐Forms of 2‐Amino‐3‐(8‐hydroxyquinolin‐3‐yl)propanoic Acid (8HQ‐3Ala) from a Common Dehydroamino Acid Methyl Ester Precursor. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-methylpropene C4H8 (CH3)2C=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-methylprop-1-ene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes. [Link]

Sources

- 1. This compound | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

Methyl 2-amino-2-methylpropanoate chemical structure and analysis

An In-Depth Technical Guide to Methyl 2-amino-2-methylpropanoate: Synthesis, Structure, and Analysis

Introduction: The Unique Role of a Constrained Amino Acid Ester

This compound, also known as the methyl ester of α-aminoisobutyric acid (Aib), is a non-proteinogenic amino acid derivative that has garnered significant attention in the fields of peptide chemistry and drug development.[1] Its core structure is distinguished by the presence of two methyl groups at the alpha-carbon, a feature that imparts significant conformational rigidity. This steric hindrance restricts the dihedral angles (φ, ψ) of the peptide backbone, promoting the formation of stable helical structures, such as the 3₁₀-helix.[1]

This guide serves as a technical resource for researchers and drug development professionals, providing a comprehensive overview of the chemical structure, synthesis, and analytical characterization of this compound. We will explore the causality behind synthetic choices and analytical methodologies, offering field-proven insights to empower its effective use in research and development. Its applications are diverse, ranging from its use as a synthetic intermediate in organic chemistry to a crucial building block in pharmaceuticals targeting the central nervous system.[1] Furthermore, its incorporation into peptides has been shown to enhance membrane permeability, a highly desirable trait for drug delivery applications.[1]

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This compound is a liquid at room temperature, and its key identifiers and properties are summarized below.[2]

| Property | Value | Source |

| IUPAC Name | This compound | [1][3] |

| CAS Number | 13257-67-5 | [1][2][4] |

| Molecular Formula | C₅H₁₁NO₂ | [1][3] |

| Molecular Weight | 117.15 g/mol | [1][3] |

| Canonical SMILES | CC(C)(C(=O)OC)N | [1][3] |

| InChI Key | HMZHEECHJWHZJX-UHFFFAOYSA-N | [1][2][3] |

| Physical Form | Liquid | [2] |

| Boiling Point | 125-130°C at 760 Torr | [5] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [2] |

Section 2: Synthesis Methodologies: From Precursor to Final Product

The synthesis of this compound is typically a two-stage process: first, the synthesis of the parent α-amino acid, 2-amino-2-methylpropanoic acid (Aib), followed by its esterification.

Synthesis of the Precursor: 2-Amino-2-methylpropanoic Acid (Aib)

The industrial synthesis of α,α-disubstituted amino acids like Aib often relies on robust, classic reactions that utilize simple starting materials.

Method A: The Strecker Synthesis The Strecker synthesis is a powerful, two-step method for producing α-amino acids from aldehydes or ketones.[6][7][8] It begins with the reaction of a ketone (in this case, acetone) with ammonia and cyanide to form an α-amino nitrile, which is subsequently hydrolyzed to yield the desired amino acid.[9][10]

-

Causality: The choice of acetone as the starting material directly leads to the desired α,α-dimethyl substitution pattern. The reaction is efficient because it is a one-pot multicomponent reaction where an imine is formed in situ and immediately attacked by the cyanide nucleophile.[6][9] Modern protocols often use ammonium chloride (NH₄Cl) and potassium cyanide (KCN) as safer, solid sources of ammonia and cyanide, respectively.[9]

Method B: The Bucherer-Bergs Reaction This is another multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[11][12] The resulting hydantoin is then hydrolyzed to produce the α-amino acid.

-

Causality: The Bucherer-Bergs reaction is advantageous as it often produces high yields and the intermediate hydantoin is a stable, crystalline solid that can be easily purified.[13][14] This method provides an alternative pathway that can be more suitable depending on the available reagents and desired scale.[15]

Esterification of 2-Amino-2-methylpropanoic Acid

The most direct and common method for preparing this compound is the Fischer esterification of the parent amino acid.[1]

-

Expertise & Trustworthiness: This acid-catalyzed reaction is a cornerstone of organic synthesis. Using an excess of methanol serves both as a reagent and the solvent, driving the equilibrium towards the product side according to Le Châtelier's principle. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or thionyl chloride (SOCl₂), is essential to protonate the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. The reaction is typically performed under reflux to ensure a sufficient reaction rate.[1]

Experimental Protocol: Fischer Esterification

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-amino-2-methylpropanoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of amino acid).

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly and carefully add concentrated sulfuric acid (1.1 - 1.5 eq) dropwise while stirring.

-

Reaction: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Section 3: Comprehensive Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and structure of the synthesized compound. A multi-technique approach provides a self-validating system of characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two equivalent α-methyl groups will appear as a single sharp singlet. The methyl ester group will also produce a distinct singlet. The two protons of the primary amine group may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will confirm the carbon framework. Distinct signals are expected for the quaternary α-carbon, the equivalent α-methyl carbons, the ester carbonyl carbon, and the ester methyl carbon.

| Expected NMR Data (in CDCl₃) | ¹H NMR | ¹³C NMR |

| Assignment | δ (ppm), Multiplicity | δ (ppm) |

| α-CH ₃ (6H) | ~1.3, s | ~25 |

| -NH ₂ (2H) | ~1.5-2.5, br s | N/A |

| -OCH ₃ (3H) | ~3.7, s | ~52 |

| C (CH₃)₂ | N/A | ~55 |

| C =O | N/A | ~177 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI), the molecular ion peak (M⁺) at m/z = 117 would be expected. A characteristic and often dominant fragment is the loss of the methoxycarbonyl group (-COOCH₃), resulting in a peak at m/z = 58.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Characteristic IR Absorption Bands | |

| Functional Group | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300-3400 (typically two bands for -NH₂) |

| C-H Stretch (alkane) | 2850-3000 |

| C=O Stretch (ester) | 1730-1750 (strong) |

| N-H Bend (amine) | 1590-1650 |

| C-O Stretch (ester) | 1100-1300 |

Chromatographic Techniques

Chromatography is essential for assessing the purity of the compound and for quantitative analysis.

Gas Chromatography (GC) Amino acid esters can be analyzed by GC, but derivatization is often required to improve volatility and thermal stability.[16][17] A common method involves acylation of the amine group.[18][19]

-

Causality: The free amino group can interact with the stationary phase, leading to poor peak shape and resolution. Converting it to a less polar trifluoroacetyl (TFA) group, for example, mitigates these issues, allowing for sharp, symmetrical peaks and reproducible quantification.[16]

Experimental Protocol: GC Analysis (with Derivatization)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., dichloromethane).

-

Derivatization: Add an excess of a derivatizing agent, such as trifluoroacetic anhydride (TFAA), and a catalyst like pyridine. Heat the mixture gently (e.g., 100°C for 10 minutes) in a sealed vial.

-

Injection: Cool the sample and inject a small volume (e.g., 1 µL) into the GC, which is typically equipped with a Flame Ionization Detector (FID).

-

Separation: Use a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).[20] Employ a temperature program starting at a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 250°C) to ensure separation from any impurities or side products.

High-Performance Liquid Chromatography (HPLC) HPLC is another powerful technique for purity assessment.[21][22] Reversed-phase HPLC is commonly used. Since this compound lacks a strong chromophore, UV detection at low wavelengths (~210 nm) can be used, but for higher sensitivity and specificity, derivatization to introduce a fluorescent or strongly UV-absorbing tag is preferred.[23][24]

-

Expertise: Pre-column derivatization with reagents like o-phthalaldehyde (OPA) in the presence of a thiol reacts with the primary amine to form a highly fluorescent isoindole derivative, allowing for sensitive detection using a fluorescence detector.[21][22] This is a standard, validated method for amino acid analysis.

Section 4: Applications in Research and Drug Development

The unique structural properties of this compound make it a valuable tool for medicinal chemists and peptide scientists.

-

Peptide Modification: As previously mentioned, its incorporation into peptide sequences enforces a helical conformation. This is a key strategy in drug design to create peptidomimetics with improved biological activity and stability against proteolytic degradation.[1]

-

Pharmaceutical Intermediate: The bifunctional nature of the molecule—a nucleophilic amine and an ester group that can be hydrolyzed or reduced—makes it a versatile building block for more complex pharmaceutical agents.[1][25]

-

The "Magic Methyl" Effect: The gem-dimethyl group is a classic example of the "magic methyl" effect in drug design, where the addition of a methyl group can significantly improve a compound's pharmacokinetic or pharmacodynamic properties through conformational restriction or by blocking metabolic sites.[26][27]

Conclusion

This compound is more than a simple amino acid derivative; it is a strategic tool for molecular design. Its synthesis is achievable through well-established and robust chemical reactions, and its characterization relies on a suite of standard analytical techniques. By understanding the rationale behind the selection of synthetic routes and analytical protocols—from the choice of a Strecker synthesis for the precursor to the necessity of derivatization for chromatographic analysis—researchers can confidently synthesize, purify, and apply this compound. Its ability to rigidly control conformation will ensure its continued importance in the development of novel peptides, probes, and pharmaceutical agents.

References

-

Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

-

Moodie, I. M. (n.d.). Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters. National Center for Biotechnology Information. [Link]

-

Pearson. (2024, October 3). Synthesis of Amino Acids: Strecker Synthesis. [Link]

-

Ashenhurst, J. (n.d.). Strecker Synthesis. Master Organic Chemistry. [Link]

-

Thomas, L. (2018, October 30). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. [Link]

-

Gelpi, E., Koenig, W. A., Gibert, J., & Oro, J. (n.d.). Combined Gas Chromatography-Mass Spectrometry of Amino Acid Derivatives. Advances in Chromatography. [Link]

-

Chemistry Notes. (2021, July 27). Strecker Synthesis of Amino Acid: Easy Mechanism, applications. [Link]

-

PubChem. This compound. [Link]

-

Kim, K. R., Kim, J. H., Oh, S. H., & Mab, K. S. (1995). Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives. Biomedical Chromatography, 9(5), 205-10. [Link]

-

Cruickshank, P. A., & Sheehan, J. C. (1964). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. Analytical Chemistry, 36(7), 1191-1197. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

Abound. This compound. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. [Link]

-

ResearchGate. (n.d.). HPLC separation of acidic amino acid esters (A) Asp and (B) Glu synthesized with absolute ethanol. [Link]

-

ResearchGate. (n.d.). Selected chemical routes toward synthesis of α‐amino acids. [Link]

-

D'hooghe, M., & De Kimpe, N. (2021). The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity. Molecules, 26(13). [Link]

-

ACS Publications. (n.d.). Gas Chromatographic Analysis of Amino Acids as N-Trifluoroacetylamino Acid Methyl Esters. [Link]

-

Capot Chemical. (n.d.). Specifications of this compound hydrochloride. [Link]

-

PubChem. Methyl 3-amino-2-methylpropanoate. [Link]

-

Matrix Fine Chemicals. 2-AMINO-2-METHYLPROPANOIC ACID | CAS 62-57-7. [Link]

-

Caramante, I. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Digital Commons @ Liberty University. [Link]

- Google Patents. (n.d.). CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)

-

Waskiewicz, A., Głowinski, J., & Zabel, M. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. Critical Reviews in Clinical Laboratory Sciences, 58(8), 552-576. [Link]

-

precisionFDA. ETHYL 2-AMINO-2-METHYLPROPANOATE. [Link]

-

Rohman, A., & Nugroho, A. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Indonesian Food Science and Technology Journal, 5(2), 55-61. [Link]

-

Siddiqui, A. A., Al-Othman, Z. A., & Rahman, N. (2017). Analysis of amino acids by high performance liquid chromatography. Journal of Liquid Chromatography & Related Technologies, 40(12), 595-608. [Link]

-

PharmaCompass. 2-amino-2-methyl-propionic acid. [Link]

-

BIOSYNCE. This compound CAS 13257-65-7. [Link]

-

Yeast Metabolome Database. Methyl-2-methylpropanoate (YMDB01748). [Link]

-

Wang, L., et al. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. [Link]

-

de Lemos, E., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6081. [Link]

Sources

- 1. Buy this compound | 13257-67-5 [smolecule.com]

- 2. This compound | 13257-67-5 [sigmaaldrich.com]

- 3. This compound | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95.00% | CAS: 13257-67-5 | AChemBlock [achemblock.com]

- 5. biosynce.com [biosynce.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Synthesis of Amino Acids: Strecker Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 8. news-medical.net [news-medical.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chemistnotes.com [chemistnotes.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]

- 13. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Bucherer-Bergs Multicomponent Synthesis of Hydantoins-Excellence in Simplicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Analysis of amino acids by gas chromatography as the N-trifluoroacetyl n-butyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Capillary gas chromatographic analysis of protein amino acids as their N(O,S)-isobutoxycarbonyl methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. applications.emro.who.int [applications.emro.who.int]

- 23. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 24. myfoodresearch.com [myfoodresearch.com]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

A Spectroscopic Guide to Methyl 2-amino-2-methylpropanoate: Unveiling Molecular Structure through NMR, IR, and MS Data

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-amino-2-methylpropanoate (C₅H₁₁NO₂), a key building block in organic synthesis and pharmaceutical development. As a non-proteinogenic amino acid ester, its precise structural characterization is paramount for its application in peptide synthesis and the development of novel therapeutics. This document, crafted from the perspective of a Senior Application Scientist, offers not just the spectral data but also the underlying principles and experimental considerations for its acquisition and interpretation.

Molecular Structure and Spectroscopic Overview

This compound, also known as methyl 2-methylalaninate, possesses a simple yet informative structure for spectroscopic analysis. The molecule contains a quaternary carbon, two equivalent methyl groups, an amino group, and a methyl ester functionality. Each of these features gives rise to distinct signals in various spectroscopic techniques, allowing for unambiguous structural confirmation.

Caption: Workflow for acquiring a ¹H NMR spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| ~25 | C(CH₃)₂ |

| ~52 | OCH₃ |

| ~55 | C(CH₃)₂ |

| ~177 | C=O |

Data sourced from the Spectral Database for Organic Compounds (SDBS). Chemical shifts can vary slightly based on experimental conditions.

Interpretation:

-

~25 ppm: This upfield signal corresponds to the two equivalent methyl carbons attached to the quaternary carbon.

-

~52 ppm: This signal is assigned to the carbon of the methyl ester group.

-

~55 ppm: This signal represents the quaternary carbon atom, which is deshielded by the adjacent amino and carbonyl groups.

-

~177 ppm: This downfield signal is characteristic of the carbonyl carbon of the ester group.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol for ¹³C NMR is similar to that of ¹H NMR, with the primary difference being the need for a more concentrated sample and a longer acquisition time due to the lower natural abundance of the ¹³C isotope.

-

Sample Preparation: Use a more concentrated sample, typically 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent.

-

Instrument Setup: Follow the same locking and shimming procedure as for ¹H NMR.

-

Data Acquisition: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal-to-noise ratio. A significantly larger number of scans (e.g., 1024 or more) is usually required.

Infrared (IR) Spectroscopy

Infrared spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretching (amine) |

| 2850-2960 | Medium-Strong | C-H stretching (alkane) |

| 1730-1750 | Strong | C=O stretching (ester) |

| 1100-1300 | Strong | C-O stretching (ester) |

Note: This is a predicted spectrum based on characteristic functional group frequencies. Experimental values may vary slightly.

Interpretation:

-

3300-3400 cm⁻¹: The broad absorption in this region is indicative of the symmetric and asymmetric stretching vibrations of the primary amine (N-H) group.

-

2850-2960 cm⁻¹: These sharp peaks are due to the C-H stretching vibrations of the methyl groups.

-

1730-1750 cm⁻¹: A strong, sharp absorption band in this region is a clear indication of the carbonyl (C=O) group of the ester functionality.

-

1100-1300 cm⁻¹: The strong absorption in this fingerprint region corresponds to the C-O stretching vibrations of the ester group.

Experimental Protocol for FT-IR Spectroscopy (Liquid Sample):

-

Sample Preparation: For a liquid sample like this compound, the simplest method is to use a salt plate (e.g., NaCl or KBr). Place a small drop of the liquid onto one salt plate and gently place a second plate on top to create a thin film.

-

Instrument Setup: Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z = 117 (corresponding to the molecular weight of C₅H₁₁NO₂)

-

Key Fragments:

-

m/z = 102: Loss of a methyl group (•CH₃)

-

m/z = 58: Cleavage of the ester group to form the [C(CH₃)₂NH₂]⁺ fragment. This is often a prominent peak due to the stability of the resulting cation.

-

m/z = 59: Corresponding to the [COOCH₃]⁺ fragment.

-

Interpretation of Fragmentation:

The fragmentation of this compound upon electron ionization is expected to be driven by the presence of the heteroatoms (nitrogen and oxygen) and the quaternary carbon. The most likely fragmentation pathways involve the loss of a methyl radical and the cleavage of the bond between the quaternary carbon and the carbonyl carbon.

Caption: Proposed mass spectral fragmentation of this compound.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

-

Sample Introduction: For a volatile liquid like this compound, direct injection via a heated probe or through a gas chromatograph (GC-MS) is suitable.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion

The spectroscopic data presented in this guide—¹H NMR, ¹³C NMR, IR, and MS—collectively provide a detailed and unambiguous structural confirmation of this compound. The characteristic signals and absorption bands are directly correlated with the specific functional groups and atomic arrangement within the molecule. The provided experimental protocols offer a standardized approach for obtaining high-quality data, ensuring reproducibility and reliability in research and development settings. By understanding and applying these spectroscopic techniques, researchers can confidently verify the identity and purity of this important chemical building block.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

Methyl 2-amino-2-methylpropanoate as a building block in organic synthesis

An In-depth Technical Guide: Methyl 2-amino-2-methylpropanoate as a Foundational Building Block in Organic Synthesis

Abstract

This compound, the methyl ester of 2-aminoisobutyric acid (Aib), is a non-proteinogenic, α,α-disubstituted amino acid derivative that has emerged as an indispensable tool in modern organic synthesis and medicinal chemistry. Its unique structural feature—the gem-dimethyl group at the α-carbon—imparts significant steric hindrance that profoundly influences molecular conformation, reactivity, and metabolic stability. This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its strategic application as a building block in the construction of conformationally constrained peptides, complex small molecules, and pharmaceutical agents. We will dissect the causality behind its utility, present validated experimental protocols, and offer field-proven insights for researchers, chemists, and drug development professionals.

Introduction: The Significance of Steric Hindrance

In the vast toolkit of synthetic chemistry, building blocks are chosen for the specific properties they impart to a target molecule. This compound is valued for a seemingly simple trait: its bulk. As a derivative of 2-aminoisobutyric acid (Aib), it belongs to a class of α,α-disubstituted amino acids that are rarely found in nature but are of immense interest in synthetic applications.[1]

The presence of two methyl groups on the α-carbon creates a quaternary stereocenter, which fundamentally restricts the rotational freedom around the adjacent peptide bonds. This steric constraint, often explained by the Thorpe-Ingold effect, makes this building block a powerful inducer of helical conformations in peptides.[1] For drug developers, this is a critical advantage. Peptides are highly specific biological regulators, but their therapeutic use is often hampered by rapid degradation by proteases and poor conformational stability.[2] Incorporating building blocks like this compound can enforce a desired bioactive conformation and shield the peptide backbone from enzymatic cleavage, thereby enhancing drug-like properties.[3][4]

Beyond peptides, its unique stereoelectronic properties make it a valuable precursor for a variety of organic compounds, serving as an intermediate in the synthesis of agrochemicals, specialty chemicals, and pharmaceuticals targeting the central nervous system.[1] This guide will illuminate the practical synthesis and application of this versatile molecule.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is paramount for its effective and safe use in the laboratory.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | Methyl 2-aminoisobutyrate, H-Aib-OMe | [5][6] |

| CAS Number | 13257-67-5 | [1][5] |

| Molecular Formula | C₅H₁₁NO₂ | [1][5] |

| Molecular Weight | 117.15 g/mol | [1][5] |

| Appearance | Liquid | [7] |

| Boiling Point | 125-130°C / 760 Torr | [6] |

| Purity | Typically ≥98% | [7][8] |

| Storage | 2-8°C, inert atmosphere, keep in dark place | [7] |

| Safety | Highly flammable liquid and vapor. Causes severe skin burns and eye damage. | [7] |

Handling Advisory: Due to its corrosive and flammable nature, this compound should be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, within a well-ventilated fume hood.[6][9]

Synthesis of the Building Block

The most direct and common route to this compound is the Fischer esterification of its parent amino acid, 2-amino-2-methylpropanoic acid (Aib). This acid-catalyzed reaction is efficient and scalable.

Caption: Synthesis of this compound via Fischer Esterification.

Protocol 1: Synthesis via Fischer Esterification

This protocol describes a standard laboratory-scale synthesis. The causality for using a strong acid catalyst is to protonate the carboxylic acid's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Using methanol as the solvent ensures a large excess, driving the reaction equilibrium towards the product, as per Le Châtelier's principle.

Materials:

-

2-amino-2-methylpropanoic acid (Aib)

-

Methanol (MeOH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator

Methodology:

-

Reaction Setup: Suspend 2-amino-2-methylpropanoic acid (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of Aib) in a round-bottom flask equipped with a magnetic stir bar.

-

Catalyst Addition: Cool the mixture in an ice bath. Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise while stirring. Alternative: Thionyl chloride (1.1-1.5 eq) can be used, which has the advantage of producing gaseous byproducts (SO₂ and HCl) that are easily removed.

-

Esterification: Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Workup & Neutralization: Cool the mixture to room temperature and remove the bulk of the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and transfer to a separatory funnel.

-

Carefully wash the organic layer with saturated NaHCO₃ solution to neutralize the acid catalyst. Caution: CO₂ evolution will occur. Vent the funnel frequently.

-

Wash the organic layer sequentially with water and then brine.

-

Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.

-

Purification: The resulting oil can be purified by vacuum distillation to afford pure this compound.

Application in Peptide Synthesis: The Helix Inducer

The primary application of this compound is in peptide chemistry, where it serves as a potent helix-promoting residue.[1] Its incorporation into a peptide chain is typically achieved using standard Solid-Phase Peptide Synthesis (SPPS) protocols.

Caption: Workflow for incorporating Aib into a peptide chain via SPPS.

Protocol 2: Incorporation of Aib into a Peptide using Fmoc-SPPS

This protocol outlines the coupling of Fmoc-Aib-OH (the N-protected form of the parent acid) onto a resin-bound peptide with a free N-terminal amine. The use of a carbodiimide or uronium-based coupling reagent like HBTU is crucial for efficiently forming the amide bond, especially with a sterically hindered amino acid like Aib.

Materials:

-

Peptide-resin with a free N-terminus

-

Fmoc-Aib-OH (3-5 eq relative to resin loading)

-

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) (0.95 eq relative to Fmoc-Aib-OH)

-

N,N-Diisopropylethylamine (DIEA) (2 eq relative to HBTU)

-

Dimethylformamide (DMF), peptide synthesis grade

-

20% Piperidine in DMF (for Fmoc deprotection)

-

Dichloromethane (DCM)

-

Solid-phase synthesis vessel

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection (if necessary): If the N-terminus of the resin-bound peptide is Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (x5), DCM (x3), and DMF (x3).

-

Activation of Fmoc-Aib-OH: In a separate vial, dissolve Fmoc-Aib-OH and HBTU in DMF. Add DIEA to the solution. This mixture is pre-activated for ~2 minutes. The DIEA base is essential to activate the HBTU and to neutralize the protonated amine on the resin.

-

Coupling Reaction: Add the activated Fmoc-Aib-OH solution to the resin. Agitate the mixture at room temperature for 1-4 hours. The extended coupling time is often necessary to overcome the steric hindrance of the Aib residue.

-

Monitoring: Perform a Kaiser test or other colorimetric test to confirm the absence of free primary amines, indicating the reaction has gone to completion. If the test is positive, a second coupling may be required.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (x5) and DCM (x3) to remove excess reagents and byproducts.

-

Continuation: The resulting resin-bound peptide, now one residue longer, is ready for the next deprotection and coupling cycle.

Utility in Small Molecule Synthesis

While its role in peptides is prominent, this compound is also a versatile intermediate for non-peptidic small molecules. Its two functional handles—the primary amine and the methyl ester—can be selectively manipulated.[1]

-

N-Functionalization: The amino group can undergo standard transformations like acylation, reductive amination, and sulfonylation to build more complex scaffolds.

-

Ester Reduction: The methyl ester can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amino alcohol, 2-amino-2-methyl-1-propanol, a valuable building block in its own right.[1]

-

Heterocycle Formation: The bifunctional nature of the molecule makes it a precursor for various heterocyclic systems, such as oxazolines or imidazolines, which are common motifs in medicinal chemistry.

Conclusion

This compound is far more than a simple amino acid derivative; it is a strategic building block for introducing conformational rigidity and metabolic stability. Its straightforward synthesis and well-defined reactivity make it accessible for a wide range of applications. For peptide chemists, it is a primary tool for designing stable, helical structures with enhanced therapeutic potential. For medicinal and organic chemists, it provides a robust scaffold for creating novel small molecules and pharmaceutical intermediates. The foundational principles of steric control that this molecule embodies will ensure its continued and expanding role in the future of synthetic chemistry and drug discovery.

References

- Smolecule. (2023, August 15).

- Zhang, Y., et al. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- PubChem.

- Zhang, Y., et al. (2024, February 1). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids.

- Cativiela, C., & Díaz-de-Villegas, M. D. (2006, August 1). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. RSC Publishing.

- Zhang, Y., et al. (2024, February 17). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. PubMed.

- TCI Chemicals.

- Sigma-Aldrich.

- AChemBlock.

- BIOSYNCE.

- CymitQuimica. Methyl 2-amino-3-(1H-indol-3-yl)

- ResearchGate. (2025, October 7). Straightforward Synthesis of Unnatural α,α-Disubstituted α-Amino Acid Derivatives Using Readily Accessible Building Blocks | Request PDF.

- Capot Chemical.

- Sharma, A., et al. (2022). Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC - PubMed Central.

- Sigma-Aldrich.

Sources

- 1. Buy this compound | 13257-67-5 [smolecule.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C5H11NO2 | CID 4186341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. biosynce.com [biosynce.com]

- 7. This compound | 13257-67-5 [sigmaaldrich.com]

- 8. capotchem.com [capotchem.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

role of Methyl 2-amino-2-methylpropanoate in medicinal chemistry

Beyond peptide modification, this compound serves as a versatile intermediate in the synthesis of a wide range of organic compounds. [2]Its amino and ester functionalities allow for diverse chemical transformations, making it a valuable starting material for creating libraries of small molecules for high-throughput screening. It has been utilized in the synthesis of compounds with H1 antihistamine activity and in the development of agents targeting the central nervous system. [2]

Future Perspectives

The unique properties of this compound continue to make it a highly relevant building block in medicinal chemistry. Its role is expanding beyond traditional peptide chemistry into the realm of peptidomimetics and foldamers, where the precise control of molecular architecture is paramount. [9][10]Furthermore, its application in materials science, such as in the creation of low-fouling, self-assembled monolayers for biomedical devices, highlights its versatility. [2]As our understanding of the relationship between molecular conformation and biological activity deepens, the strategic use of conformationally constrained building blocks like this compound will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

-

LifeTein Peptide Blog. (2025, August 27). Unusual Amino Acids: α-Aminoisobutyric Acid. [Link]

-

PubMed. (2007, October 5). Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations. [Link]

-

PubMed. (1994, December). Conformational Preferences of Oligopeptides Rich in Alpha-Aminoisobutyric Acid. III. Design, Synthesis and Hydrogen Bonding in 3(10)-helices. [Link]

-

J-Stage. Design and Synthesis of Chiral α,α-Disubstituted Amino Acids and Conformational Study of Their Oligopeptides. [Link]

-

PMC - NIH. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study. [Link]

-

PubMed. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. [Link]

-

ResearchGate. (2025, August 6). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. [Link]

-

Journal of the American Chemical Society. (2025, November 4). De Novo Discovery of α,α-Disubstituted α-amino Acid-Containing α-helical Peptides as Competitive PPARγ PPI Inhibitors. [Link]

-

MDPI. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. [Link]

-

PubMed. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides. [Link]

-

PubChem. Ethyl 2-amino-2-methylpropanoate hydrochloride | C6H14ClNO2 | CID 22343822. [Link]

- Google Patents. CN105936627A - Method for synthesizing 2-(2',6'-dimethylphenyl amino)

-

PubChem - NIH. Tert-butyl 2-amino-2-methylpropanoate hydrochloride | C8H18ClNO2. [Link]

-

PubChem. This compound | C5H11NO2 | CID 4186341. [Link]

-

ResearchGate. (2019, October 24). (PDF) THE CONSTRUCTION AND STEREOSELECTIVE SYNTHESIS OF NEW DERIVATIVES OF 2-AMINOPROPIONIC ACIDS. [Link]

-

BIOSYNCE. This compound CAS 13257-65-5. [Link]

-

PubMed. Pharmacokinetics of Aminomethylpropanol in Rats Following Oral and a Novel Dermal Study Design. [Link]

-

FooDB. (2015, May 7). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143). [Link]

-

ResearchGate. (2025, August 7). Pharmacokinetics of aminomethylpropanol in rats following oral and a novel dermal study design | Request PDF. [Link]

-

MDPI. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

SciTechnol. Pharmacokinetics and Drug Metabolism: Interactions and Implications. [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

MiMeDB. Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). [Link]

-

PubMed. Chemical and pharmacological studies of 2-(amino-methyl)acrylophenones. [Link]

- Google Patents.

-

PubMed. (1991, July 1). 2-amino-3-(methylamino)-propanoic acid (BMAA) pharmacokinetics and blood-brain barrier permeability in the rat. [Link]

-

PMC - PubMed Central. Current trends in drug metabolism and pharmacokinetics. [Link]

Sources

- 1. lifetein.com [lifetein.com]

- 2. Buy this compound | 13257-67-5 [smolecule.com]

- 3. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95.00% | CAS: 13257-67-5 | AChemBlock [achemblock.com]

- 7. Conformational manifold of alpha-aminoisobutyric acid (Aib) containing alanine-based tripeptides in aqueous solution explored by vibrational spectroscopy, electronic circular dichroism spectroscopy, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The influence of solvent on conformational properties of peptides with Aib residue—a DFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

The Biological Versatility of Methyl 2-amino-2-methylpropanoate Derivatives: A Technical Guide for Drug Discovery

Foreword: The Untapped Potential of a Constrained Scaffold

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds that confer enhanced biological activity, stability, and selectivity is perpetual. Among the myriad of building blocks available to the synthetic chemist, non-proteinogenic amino acids have garnered significant attention for their unique structural properties. Methyl 2-amino-2-methylpropanoate, the methyl ester of α-aminoisobutyric acid (Aib), represents a particularly intriguing starting point for the development of new therapeutic agents. Its gem-dimethyl group at the α-carbon introduces a significant conformational constraint, predisposing derivatives to adopt specific secondary structures, which can profoundly influence their biological activity.[1]

This technical guide provides an in-depth exploration of the biological activities associated with derivatives of this compound. We will delve into their synthesis, diverse therapeutic applications—ranging from oncology to infectious diseases and neuroprotection—and the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals, offering both a comprehensive overview and detailed experimental insights to facilitate the translation of these promising molecules from the laboratory to clinical applications.

The Core Structure: Synthesis and Physicochemical Properties of this compound

This compound (MeAib) serves as a versatile and readily accessible starting material for a wide array of chemical modifications. Its synthesis is most commonly achieved through the esterification of 2-amino-2-methylpropanoic acid with methanol, typically under acidic conditions.[2]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₅H₁₁NO₂[3] |

| Molecular Weight | 117.15 g/mol [3] |

| IUPAC Name | This compound[3] |

| Synonyms | Methyl 2-aminoisobutyrate, 2-methyl-alanine methyl ester[3] |

The presence of both a primary amine and a methyl ester group provides two reactive handles for further derivatization, allowing for the construction of diverse chemical libraries.[2]

Anticancer Activity: Harnessing Conformational Rigidity for Selective Cytotoxicity

The incorporation of the Aib scaffold, often originating from MeAib, into peptide structures has been a successful strategy in the design of potent anticancer agents. The conformational rigidity imparted by the gem-dimethyl group helps to stabilize helical structures, which are crucial for the interaction of these peptides with cancer cell membranes.[4]

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which many amino acid-derived anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death. This can be triggered through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins. For instance, some synthetic amino acid derivatives can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[5] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[5][6]

Caption: Intrinsic and extrinsic apoptosis pathways activated by MeAib derivatives.

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of novel this compound derivatives are typically evaluated against a panel of cancer cell lines using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Table 1: IC50 Values of Selected Amino Acid Derivatives against Various Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Pterostilbene-Tryptophan Conjugate | MDA-MB-231 (Breast) | ~10-20 | [7] |

| Dibenzo[b,f]thiepine Derivative | MCF-7 (Breast) | 1.33 | [8] |

| Dibenzo[b,f]thiepine Derivative | MDA-MB-231 (Breast) | 5 | [8] |

| Mycophenolic Acid-Threonine Methyl Ester | A375 (Melanoma) | More active than MPA | [9][10] |

| 2-alkenylimidazo[1,2-a]pyrimidine | A549 (Lung) | 5.988 | [11] |

| N-alkyl diamine amino acid derivative | B16F10 (Melanoma) | 1.7-6.1 | [12] |

| Quercetin-based hybrid 2 | HCT116 (Colon) | 0.34 | [13] |

Experimental Protocol: MTT Assay for Cell Viability

Objective: To determine the cytotoxic effect of a this compound derivative on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

This compound derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[11]

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] The plate may be placed on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. Use a reference wavelength of >650 nm if available.[13]

-

Data Analysis: Subtract the absorbance of the blank from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Drug Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Derivatives of this compound, particularly Schiff base derivatives and those incorporated into peptides, have shown promising activity against a range of pathogenic bacteria.[15][16][17]

Mechanism of Action: Membrane Disruption and Beyond

For peptide-based derivatives containing the Aib scaffold, a primary antimicrobial mechanism involves the disruption of the bacterial cell membrane. The amphipathic nature of these peptides allows them to preferentially interact with the negatively charged components of bacterial membranes over the zwitterionic membranes of mammalian cells. This interaction can lead to the formation of pores or channels, causing leakage of cellular contents and ultimately cell death.[18]

For small molecule derivatives, such as Schiff bases, the mechanism may involve interference with essential bacterial processes like DNA replication or cell wall synthesis.[19] The lipophilicity of these derivatives can be a key factor in their ability to penetrate the bacterial cell wall and exert their effects.

Caption: Workflow for the development of antimicrobial MeAib derivatives.

Quantitative Analysis of Antimicrobial Activity

The potency of antimicrobial compounds is determined by measuring their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.

Table 2: MIC Values of Selected Amino Acid Derivatives against Pathogenic Bacteria

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Schiff Base of Aminophenazone | Escherichia coli | 6.25 | [17] |

| Schiff Base of Aminophenazone | Staphylococcus aureus | 6.25 | [17] |

| Imidazole Derivative | Staphylococcus aureus | 4-8 | [19] |

| Mycophenolic Acid-Amino Acid Ester | Gram-positive & Gram-negative strains | Generally more active than parent compound | [10] |

| Aib-containing peptide | Gram-positive bacteria | Potent activity | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of a this compound derivative required to inhibit the growth of a specific bacterial strain.

Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

96-well round-bottom microtiter plates

-

Test compound stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer or microplate reader

Procedure:

-

Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL. Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Neuroprotective Potential: A Glimmer of Hope for Neurodegenerative Disorders

Neurodegenerative diseases are characterized by the progressive loss of structure and function of neurons. Small molecules that can cross the blood-brain barrier and protect neurons from damage are of significant therapeutic interest. While research in this area for direct derivatives of this compound is still emerging, the foundational Aib structure and related small molecules have shown promise in preclinical models.

Mechanisms of Neuroprotection

The potential neuroprotective mechanisms of this compound derivatives are likely multifaceted and may include:

-

Antioxidant Activity: Oxidative stress is a key contributor to neuronal damage in many neurodegenerative diseases. Derivatives that can scavenge reactive oxygen species (ROS) or boost the endogenous antioxidant defenses of neurons, such as increasing glutathione (GSH) levels, could be neuroprotective.[20]

-

Anti-excitotoxicity: Excessive stimulation by the neurotransmitter glutamate can lead to neuronal death, a process known as excitotoxicity. Compounds that can modulate glutamate receptor activity or downstream signaling pathways may prevent this damage.[21]

-

Modulation of Apoptotic Pathways: Similar to their anticancer effects, these derivatives could protect neurons by inhibiting apoptotic signaling cascades.

Caption: Potential neuroprotective mechanisms of MeAib derivatives.

Experimental Protocol: In Vitro Neuroprotection Assay against Oxidative Stress

Objective: To assess the ability of a this compound derivative to protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y, HT22)

-

Complete culture medium

-

24- or 48-well plates

-

Test compound

-

Hydrogen peroxide (H₂O₂)

-

Reagents for a cell viability assay (e.g., MTT, LDH assay)

Procedure:

-

Cell Seeding: Plate neuronal cells in a 24- or 48-well plate and allow them to adhere and differentiate for 24-48 hours.

-

Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Induction of Oxidative Stress: Add a predetermined concentration of H₂O₂ to the wells (except for the control group) and incubate for a duration known to cause significant cell death (e.g., 24 hours).

-

Assessment of Cell Viability: Measure cell viability using a suitable assay. For example, an LDH assay can be used to measure the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound at each concentration compared to the H₂O₂-only treated group.

Future Directions and Conclusion

The derivatives of this compound represent a promising class of compounds with a broad spectrum of potential therapeutic applications. The inherent conformational constraint provided by the α-aminoisobutyric acid scaffold is a key determinant of their biological activity, particularly in the context of peptide-based drugs. However, the exploration of small molecule derivatives is an equally exciting and potentially fruitful area of research.

Future work should focus on:

-

Systematic Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these derivatives for their respective biological targets.

-

Elucidation of Detailed Mechanisms of Action: A deeper understanding of the molecular pathways involved will facilitate rational drug design.

-

In Vivo Efficacy and Pharmacokinetic Studies: To translate the promising in vitro results into preclinical and, eventually, clinical success.

References

-

Non-natural amino acids into LfcinB-derived peptides: effect in their (i) proteolytic degradation and (ii) cytotoxic activity against cancer cells - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a... - ResearchGate. (n.d.). Retrieved January 8, 2026, from [Link]

-

Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury - PubMed Central. (n.d.). Retrieved January 8, 2026, from [Link]

-

Small molecule anticonvulsant agents with potent in vitro neuroprotection - PubMed - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

Analysis of apoptosis signaling pathway in human cancer cells by codeinone, a synthetic derivative of codeine - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Cytotoxic Activity of Synthetic Chiral Amino Acid Derivatives - SciELO. (n.d.). Retrieved January 8, 2026, from [Link]

-

Synthesis and antibacterial activity of Schiff bases and amines derived from alkyl 2-(2-formyl-4-nitrophenoxy)alkanoates - NIH. (2015, July 15). Retrieved January 8, 2026, from [Link]

-

Effects of Aib residues insertion on the structural-functional properties of the frog skin-derived peptide esculentin-1a(1-21)NH2 - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (n.d.). Retrieved January 8, 2026, from [Link]

-

SYNTHESIS, ANTIMICROBIAL ACTIVITIES OF METAL (II) COMPLEXES FROM SALICYLALDEHYDE AND VALINE SCHIFF BASE - AJOL.info. (2022, June 1). Retrieved January 8, 2026, from [Link]

-

Synthesis and Anti-Bacterial Activities of Some Novel Schiff Bases Derived from Aminophenazone - PMC - NIH. (n.d.). Retrieved January 8, 2026, from [Link]

-

This compound | C5H11NO2 | CID 4186341 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

-

Neuroprotective actions of novel and potent ligands of group I and group II metabotropic glutamate receptors - PubMed. (n.d.). Retrieved January 8, 2026, from [Link]

-

Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid. (n.d.). Retrieved January 8, 2026, from [Link]

-

Role of Anti-Cancer Peptides as Immunomodulatory Agents: Potential and Design Strategy. (2022, December 1). Retrieved January 8, 2026, from [Link]

-

Anticancer Properties of Amino Acid and Peptide Derivatives of Mycophenolic Acid - MOST Wiedzy. (n.d.). Retrieved January 8, 2026, from [Link]

-

A Structure-Activity Relationship Study of Amino Acid Derivatives of Pterostilbene Analogues Toward Human Breast Cancer - PubMed. (2024, July 15). Retrieved January 8, 2026, from [Link]

-